Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONOGFRRZIGFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194169 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-54-4 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate is a heterocyclic compoundPyrazolo-pyridines, a group to which this compound belongs, have been associated with a wide range of biological activities.
Mode of Action
It’s known that pyrazolo-pyridines interact with their targets by forming hydrogen bonds and hydrophobic interactions. These interactions can lead to changes in the conformation of the target proteins, thereby affecting their function.
Biochemical Pathways
Pyrazolo-pyridines have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator. These properties may influence its bioavailability.
Result of Action
Given the biological activities associated with pyrazolo-pyridines, it’s likely that this compound could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
This compound interacts with biological targets primarily through hydrogen bonding and hydrophobic interactions . These interactions allow the compound to influence various biochemical pathways, which may lead to therapeutic effects in different disease models.
Pharmacokinetics
The compound is characterized as a solid at room temperature, and it is recommended to be stored in a refrigerator to maintain its stability. Environmental factors such as temperature and pH can significantly affect its efficacy and stability.
Anticancer Potential
Recent studies have indicated that pyrazolo[4,3-C]pyridine derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown selective inhibition of cancer cell lines such as HeLa and MCF-7. The compound C03, related to this class, demonstrated an IC50 value of 0.304 μM against Km-12 cell lines, indicating potential for further exploration as an anticancer agent .
Inhibition of Carbonic Anhydrases
Research has also focused on the inhibitory effects of pyrazolo[4,3-C]pyridine sulfonamides on carbonic anhydrases (CAs) . Notably, certain derivatives exhibited potent inhibition against human isoforms hCA I and hCA II, with Ki values ranging from 58.8 to 8010 nM. The compound's structure-activity relationship (SAR) studies revealed that specific linkers between functional groups significantly influenced their inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of molecular modifications in enhancing biological activity. For example:
- Linker Types : The presence of an N-methylpropionamide linker between benzensulfonamide and the pyrazolo[4,3-C]pyridine moiety was found favorable for hCA I inhibitory activity.
- Functional Groups : Electron-releasing substituents on the pyridine skeleton were shown to enhance anti-inflammatory activities in related compounds .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of methyl 1H-pyrazolo[4,3-C]pyridine derivatives on various cancer cell lines demonstrated significant antiproliferative activity. The compounds were tested against multiple cell lines, revealing selectivity towards certain types of cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C03 | Km-12 | 0.304 |
| C03 | MCF-7 | 0.250 |
Case Study 2: Inhibition of Carbonic Anhydrases
Inhibitory assays were conducted to assess the potency of various pyrazolo[4,3-C]pyridine derivatives against carbonic anhydrases.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|
| 1f | 58.8 | 66.8 |
| 1g | 66.8 | 88.3 |
| AAZ | 250 | - |
Scientific Research Applications
Scientific Research Applications
The applications of methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate span multiple fields:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of novel materials .
Biology
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis, particularly against drug-resistant strains. This suggests potential therapeutic applications in treating tuberculosis .
- Inhibition of Enzymes : The compound has shown inhibitory effects on human carbonic anhydrase isoforms, which are crucial for various physiological processes. Some derivatives displayed Ki values significantly lower than established drugs like acetazolamide, indicating strong inhibitory potential .
Medicine
- Anticancer Properties : Studies have indicated that this compound derivatives can induce apoptosis in cancer cells. For instance, certain compounds have been shown to activate apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP-1) and reducing the expression of proliferating cell nuclear antigen (PCNA) .
Case Study 1: Antimicrobial Activity Against MTB
A study evaluated the efficacy of methyl 1H-pyrazolo[4,3-C]pyridine derivatives against Mycobacterium tuberculosis. The results revealed promising activity against drug-resistant strains, highlighting the potential for developing new anti-tuberculosis agents .
Case Study 2: Inhibition of Carbonic Anhydrase
Research on derivatives of this compound demonstrated their ability to inhibit various human carbonic anhydrase isoforms effectively. The most potent compounds were found to outperform traditional inhibitors in both cytosolic and transmembrane isoforms .
Comparison with Similar Compounds
Comparison of Ester Derivatives (Methyl vs. Ethyl)
Ethyl esters of pyrazolo[4,3-c]pyridine-7-carboxylate derivatives exhibit variations in physicochemical properties and synthetic yields (Table 1).
Table 1: Methyl vs. Ethyl Ester Derivatives
Key Observations :
- Yield : Ethyl derivatives show moderate yields (39–64%), while the methyl sulfonamide analog (1b) achieves a high yield (88%) due to optimized reaction conditions .
- Melting Points : Bulky substituents (e.g., adamantyl in 6j) increase melting points (>290°C), whereas smaller groups (e.g., propynyl in 6k) reduce them .
- Bioactivity : Sulfonamide-substituted methyl esters (e.g., 1b) demonstrate marked biological activity, unlike unsubstituted analogs .
Positional Isomerism: 6-Carboxylate vs. 7-Carboxylate
Positional isomerism significantly impacts molecular properties (Table 2).
Table 2: Positional Isomers of Pyrazolo-Pyridine Carboxylates
Key Observations :
- Electronic Effects : The 7-carboxylate isomer is more electron-deficient at the pyridine nitrogen, enhancing reactivity in electrophilic substitutions .
- Applications : 7-Carboxylates are prioritized in drug discovery, while 6-carboxylates remain less explored .
Limitations and Discrepancies
Preparation Methods
Preparation via Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Esters (Related Core)
Although this method focuses on a closely related positional isomer (pyrazolo[4,3-b]pyridine), it provides valuable insights into the preparation of pyrazolo-pyridine carboxylate derivatives.
Method Summary:
- Starting from a suitable precursor (compound V), a diazotization reaction with sodium nitrite in dilute sulfuric or hydrochloric acid at low temperatures (-5 to 0 °C) is performed to form the pyrazolo[4,3-b]pyridine carboxylic acid ester intermediate (Compound I).
- The reaction conditions are mild, with yields exceeding 90%, and involve careful control of molar ratios and temperature.
- Subsequent catalytic hydrogenation (using Pd(OH)2/C under hydrogen atmosphere) converts intermediates to the desired ester derivatives with high yield (approximately 99.3%).
- The process includes filtration and concentration steps to isolate the target compound as pale yellow crystals.
Key Reaction Conditions and Data:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | Sodium nitrite, dilute H2SO4/HCl | -5 to 0 °C | Not specified | >90 | Molar ratio compound V:NaNO2 = 1:1-2 |
| Catalytic hydrogenation | Pd(OH)2/C (10%), H2 gas | Room temperature | 1 hour | 99.3 | Produces pale yellow crystals |
- 1H NMR (400 MHz, CDCl3) confirms the structure with characteristic peaks at δ 8.02 (q), 7.00-7.07 (m), 4.19 (q), 3.85 (s), and 1.29 (t) ppm.
This method, while specific to a related isomer, demonstrates effective strategies for preparing pyrazolo-pyridine carboxylate esters with high yields and mild conditions.
Advanced Preparation via 1,4,6,7-Tetrahydro-5H-pyrazolo[4,3-c]pyridine Derivatives
A more recent and industrially scalable method focuses on preparing tetrahydro-pyrazolo[4,3-c]pyridine derivatives, which can be further elaborated to methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate.
- Step 1: Reaction of a starting compound (compound 1) with diethyl oxalate using lithium hexamethyldisilazide (LiHMDS) at -78 °C to 50 °C over 1-24 hours to form compound 2.
- Step 2: Cyclization with hydrazine hydrate in solvents such as acetic acid or toluene at 80-120 °C for 1-12 hours to generate compound 3, constructing the pyrazole ring.
- Step 3: Aromatic nucleophilic substitution of compound 3 with o-fluorobenzonitrile in solvents like dimethyl sulfoxide (DMSO) at 80-120 °C for 1-24 hours to yield compound 4, incorporating the pyridine ring.
- Step 4: Catalytic hydrogenation of compound 4 using palladium on carbon (Pd/C) in methanol and ammonia water at 25-50 °C for 1-12 hours to reduce nitrile groups.
- Step 5: Hydrolysis with lithium hydroxide in tetrahydrofuran (THF) and water at 25-50 °C for 1-24 hours to generate the carboxylic acid.
- Step 6: Protection of the amino group with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate in THF/water at 25-50 °C for 1-12 hours to yield the protected carboxylic acid derivative.
Reaction Scheme Summary:
| Step | Reaction Type | Reagents/Conditions | Temp (°C) | Time (h) | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation | Compound 1 + diethyl oxalate + LiHMDS | -78 to 50 | 1-24 | THF, diethyl ether, or MTBE | Low temp initiation, gradual warm |
| 2 | Cyclization | Hydrazine hydrate | 80-120 | 1-12 | Acetic acid, toluene, TFA, DMSO | Pyrazole ring formation |
| 3 | Aromatic nucleophilic substitution | o-Fluorobenzonitrile | 80-120 | 1-24 | DMSO, acetonitrile, DMF, NMP | Pyridine ring formation |
| 4 | Catalytic hydrogenation | Pd/C, H2 | 25-50 | 1-12 | Methanol + ammonia water | Nitrile reduction |
| 5 | Hydrolysis | LiOH | 25-50 | 1-24 | THF + water | Carboxylic acid formation |
| 6 | Amino protection | Fmoc-OSu + NaHCO3 | 25-50 | 1-12 | THF + water | Protects amino group |
This method is noted for:
- Use of readily available raw materials.
- High atom economy and cost-effectiveness.
- Mild and controllable reaction conditions.
- Suitability for industrial-scale production.
The overall process efficiently constructs the pyrazolo[4,3-c]pyridine core with the methyl carboxylate functionality, making it a preferred route for preparing this compound or its derivatives.
Functionalization and Vectorial Elaboration Approaches
Recent research emphasizes selective functionalization of pyrazolo[3,4-c]pyridine scaffolds, which are structurally related to pyrazolo[4,3-c]pyridines, to enable further diversification of methyl carboxylate derivatives.
Key techniques include:
- Selective N-1 and N-2 alkylation and protection strategies.
- Tandem borylation and Suzuki–Miyaura cross-coupling at C-3.
- Pd-catalyzed Buchwald–Hartwig amination at C-5.
- Selective metalation at C-7 using TMPMgCl·LiCl, followed by electrophilic trapping.
Such functionalization allows for the elaboration of the this compound scaffold into more complex molecules for drug discovery applications.
| Functionalization Site | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| N-1 and N-2 | Protection and N-alkylation | Mesylation, alkyl halides | Selective N-substituted products |
| C-3 | Borylation + Suzuki–Miyaura coupling | Pd catalysis, boronate esters | Aryl or heteroaryl substitution |
| C-5 | Buchwald–Hartwig amination | Pd catalyst, amines | Amino-substituted derivatives |
| C-7 | Metalation with TMPMgCl·LiCl | Electrophilic trapping (e.g., I2) | Halogenated derivatives |
This vectorial functionalization strategy enhances synthetic flexibility and access to diverse this compound derivatives.
Comparative Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Diazotization and catalytic hydrogenation | Mild conditions, high yield (>90%) | Simple operation, high purity | Focused on pyrazolo[4,3-b]pyridine isomers |
| Multi-step synthesis via tetrahydro derivatives | Readily available starting materials, scalable | High atom economy, industrial applicability | Multi-step, requires careful temperature control |
| Vectorial functionalization approach | Enables selective multi-site functionalization | High synthetic versatility | Requires advanced catalytic systems |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine, DMSO, 100°C, 12h | 88% | |
| Esterification | MeOH, H₂SO₄, RT, 24h | 75–85% |
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Answer:
Discrepancies arise from dynamic disorder or solvent effects. Methodological solutions include:
- Multi-temperature studies : Collect data at 100 K (as in ) to minimize thermal motion artifacts.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models.
- DFT benchmarking : Compare experimental bond angles (e.g., C–C–N = 117°) with B3LYP/6-31G* calculations to identify steric strain .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Experimental Value | Computational (DFT) | Deviation |
|---|---|---|---|
| C4–C4A–C5 angle | 107.7° | 109.2° | 1.5° |
| Pyrazole N–N distance | 1.34 Å | 1.32 Å | 0.02 Å |
Advanced: What strategies guide the design of bioactivity studies for this compound, given structural analogs?
Answer:
Leverage activity data from analogs (e.g., ethyl 4-(5-methyl-3-oxo-2-phenyl-...) with IC₅₀ = 1–5 µM against HeLa cells ):
- Target selection : Prioritize kinases (e.g., GRK2) and carbonic anhydrases due to sulfonamide/pyrazole motifs .
- Assay protocols :
- Structural modifications : Introduce piperazine or halogen substituents to enhance binding (see for bromo/iodo derivatives).
Advanced: How are computational methods (e.g., molecular docking) applied to study its mechanism?
Answer:
- Docking workflows :
- Protein preparation : Retrieve PDB structures (e.g., GRK2: 3V6W) and optimize protonation states.
- Ligand parametrization : Assign charges using AM1-BCC in Open Babel.
- Pocket analysis : Grid-box centering on ATP-binding sites (AutoDock Vina).
- MD simulations : GROMACS runs (100 ns) assess stability of ligand–CA II complexes, with RMSD < 2.0 Å indicating robust binding .
Basic: What are common derivatization reactions for this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
